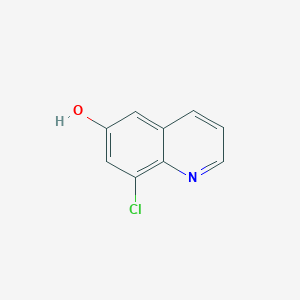

8-氯喹啉-6-醇

描述

8-Chloroquinolin-6-ol is a derivative of 8-hydroxyquinoline, a versatile ligand in coordination chemistry. It has been used for analytical purposes and has seen a resurgence in synthetic coordination chemistry due to the special properties of some of its complexes . The compound and its derivatives have been explored for various applications, including supramolecular sensors, emitting devices, self-assembled aggregates , and as ligands for metal ion complexation . Additionally, 8-hydroxyquinoline derivatives have shown significant biological activities, making them a target for medicinal chemistry in the treatment of diseases such as cancer, HIV, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, including those with chloro substituents, involves various chemical reactions. For instance, novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues have been synthesized through one-pot or stepwise Mannich reactions, reductive amination, or by reacting diaza-18-crown-6 with chloro-substituted quinolinol in the presence of N,N-diisopropylethylamine . The synthesis of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has also been reported . Additionally, the preparation of 6-chloro-8-ethylquinoline and its derivatives has been undertaken using the modified Skraup method .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been characterized using various techniques. For example, the crystal and molecular structure of the 8-hydroxyquinoline chloranil complex has been determined using three-dimensional X-ray diffraction measurements . The structure of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has been characterized by single-crystal X-ray diffraction . Furthermore, oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers in solution and in the solid state .

Chemical Reactions Analysis

8-Hydroxyquinoline derivatives participate in a variety of chemical reactions. They have been used to form metal ion complexes with high selectivity and stability . The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated, revealing their potential as cathodic inhibitors for mild steel in acidic media . The compounds' ability to form cryptate-like structures with metal ions has been suggested to contribute to their complex stability and cation selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives have been extensively studied. The anti-corrosion potency of these compounds has been evaluated using weight loss and electrochemical techniques, with some derivatives showing high efficiency in protecting mild steel . The thermodynamic quantities for complexation of 8-hydroxyquinoline-substituted macrocycles with metal ions have been determined, highlighting differences in affinities toward various metal ions . The optical properties of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations have been studied, including their IR, UV-vis DRIS, and fluorescent spectra .

科学研究应用

抗菌剂和治疗神经系统疾病的潜力:5-氯-7-碘-喹啉-8-醇,8-氯喹啉-6-醇的类似物,历史上用作口服抗寄生虫剂,现在正因其结合铜和溶解大脑中β-淀粉样斑块的能力而被研究其治疗阿尔茨海默病的潜力。它在癌症治疗中也显示出临床前疗效 (Mao & Schimmer, 2008).

分析化学:在分析化学领域,已经开发出薄层色谱 (TLC) 方法来定量测定 5,7-二氯喹啉-8-醇和 5-氯喹啉-8-醇,这对于药物中的质量控制分析非常重要 (Pavithra et al., 2011).

分子结构中的杂交:8-氯喹啉的低聚酰胺的研究表明它们具有组装成双螺旋二聚体和与类似结构进行杂交的能力,这对于手性分子框架的开发至关重要 (Gan et al., 2010).

抗结核活性:发现克洛昔喹(5-氯喹啉-8-醇)即使对多重耐药菌株也表现出显着的抗结核活性 (Hongmanee et al., 2006).

缓蚀:一些 8-羟基喹啉衍生物是酸性介质中低碳钢的有效防腐剂。它们通过在金属表面形成一层保护层来发挥作用,不同的衍生物提供不同的效率 (Douche et al., 2020).

作用机制

Target of Action

It is structurally similar to cloxyquin, a compound known for its antifungal properties

Mode of Action

Cloxyquin is known to exhibit bacteriostatic properties, but the precise mechanism of its action is unknown .

Result of Action

Structurally similar compounds like cloxyquin have shown bactericidal activity at higher concentrations

Action Environment

属性

IUPAC Name |

8-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFZSTFINAEFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609426 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-6-OL | |

CAS RN |

18119-24-9 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

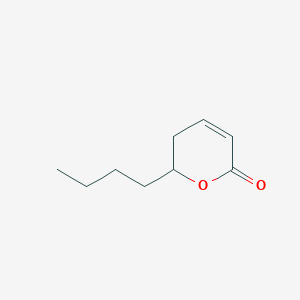

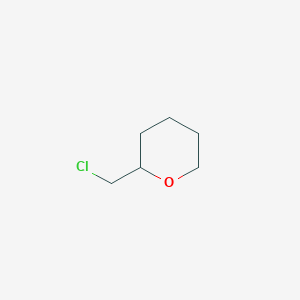

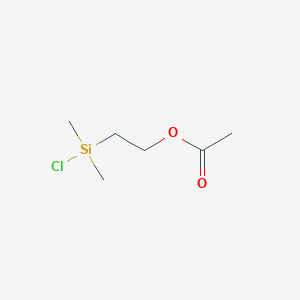

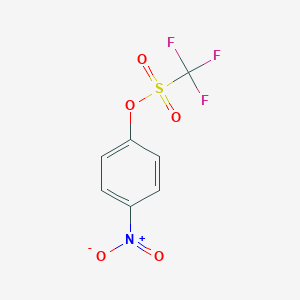

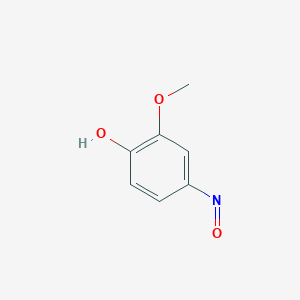

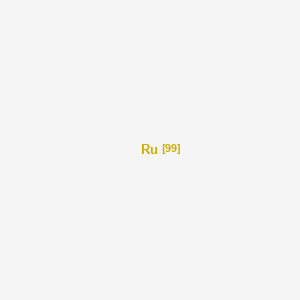

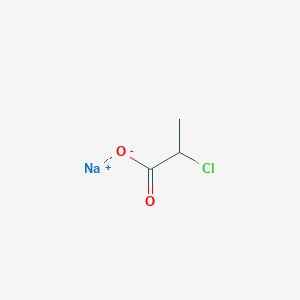

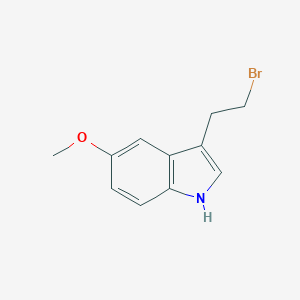

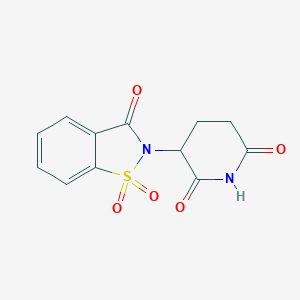

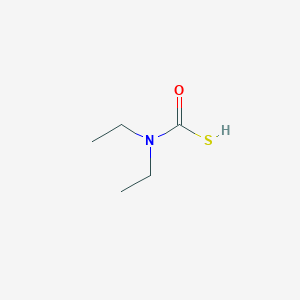

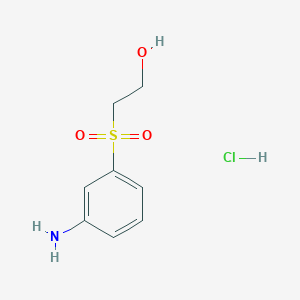

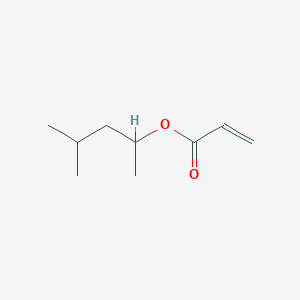

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

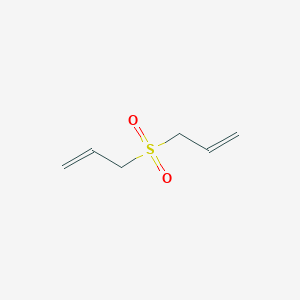

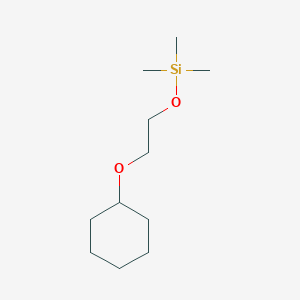

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。